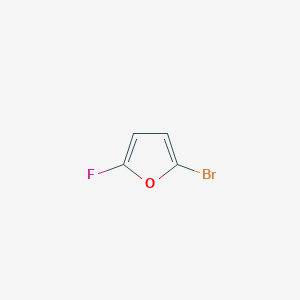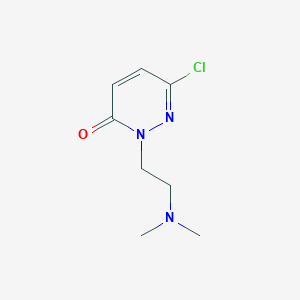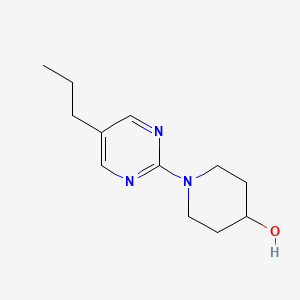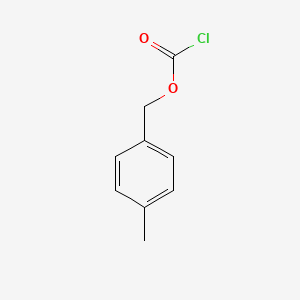
(4-Methylphenyl)methyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)methyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzyl chloroformate, where a methyl group is attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: (4-Methylphenyl)methyl chloroformate can be synthesized by reacting 4-methylbenzyl alcohol with phosgene (COCl2). The reaction typically proceeds as follows: [ \text{4-Methylbenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ] The reaction is carried out under controlled conditions to minimize the production of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyl carbonochloridate involves the use of phosgene gas in excess to ensure complete conversion of the alcohol to the carbonochloridate. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the separation of the product .
化学反応の分析
Types of Reactions: (4-Methylphenyl)methyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are useful intermediates in organic synthesis.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylbenzyl alcohol and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
4-Methylbenzyl Alcohol: Formed from hydrolysis.
科学的研究の応用
(4-Methylphenyl)methyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during peptide synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Organic Synthesis: Utilized in the preparation of complex organic molecules.
作用機序
The primary mechanism of action of 4-methylbenzyl carbonochloridate involves the formation of a covalent bond with the amine group of a substrate. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it during subsequent synthetic steps. The protecting group can be removed under acidic or basic conditions to regenerate the free amine .
類似化合物との比較
Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl Carbonochloridate: Contains a methoxy group instead of a methyl group, offering different reactivity and protection properties.
Uniqueness: (4-Methylphenyl)methyl chloroformate is unique due to the presence of the methyl group, which can influence the reactivity and steric properties of the compound. This can be advantageous in certain synthetic applications where selective reactivity is desired .
特性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
(4-methylphenyl)methyl carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3 |
InChIキー |
SHZSTUDDHRIOCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


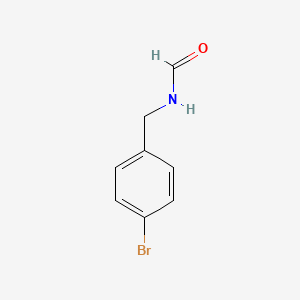
![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8741864.png)
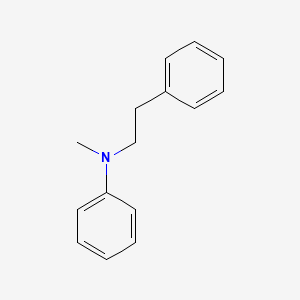
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)
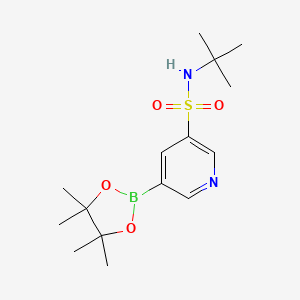
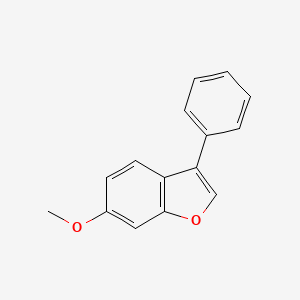
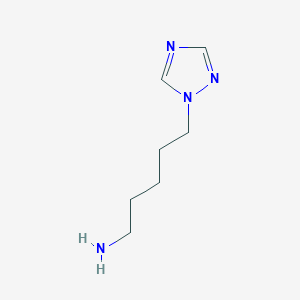
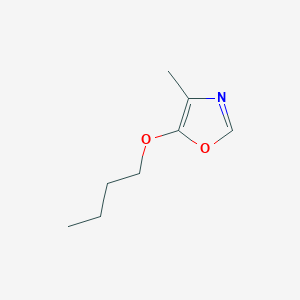
![Ethanone, 1-[4-(2-propynylamino)phenyl]-](/img/structure/B8741913.png)
